![molecular formula C21H28N2O3S B2550269 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954023-69-9](/img/structure/B2550269.png)
3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant inhibitory activity, as detailed in the synthesis and biochemical evaluation of these compounds . Another study reported the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, which showed cytotoxic activity toward various human cancer cell lines . Additionally, new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some showing strong inhibition of human carbonic anhydrase isoforms .
Molecular Structure Analysis
The molecular structures of benzenesulfonamide derivatives have been characterized using various techniques. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was determined, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network . Conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides were also studied, showing significant differences in the solid-state conformations of these molecules, which may have implications for their biological activity .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide. However, the synthesis processes described in the papers involve reactions such as the reaction of aminoguanidines with phenylglyoxal hydrate and the preparation of key intermediates from substituted benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives have been investigated, with a focus on their potential biological activities. Theoretical and experimental investigations of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide included structural and spectroscopic properties analysis, as well as quantum chemical methods to calculate vibrational frequencies, NMR chemical shifts, and absorption wavelengths . The structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide was also studied, revealing the characteristic features of benzenesulfonamide derivatives and the formation of dimers via hydrogen bonds .
Scientific Research Applications
Catalytic Processes and Synthesis
- Oxidative Cross-Coupling: N-(2‘-Phenylphenyl)benzenesulfonamides, closely related to your compound of interest, have been shown to react with acrylate esters through C−H bond cleavage in the presence of a palladium-copper catalyst system under air. This process yields 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, highlighting the use of benzenesulfonamides in complex organic synthesis and catalysis (Miura et al., 1998).
Biological Applications
Antimicrobial and Anti-HIV Activity
Benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and showed significant in vitro antimicrobial and anti-HIV activities. These compounds represent a class where the benzenesulfonamide scaffold plays a crucial role in biological activity, indicating potential research avenues for your compound in antimicrobial and antiviral studies (Iqbal et al., 2006).
Phospholipase A2 Inhibition
Novel 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides have been identified as potent inhibitors of membrane-bound phospholipase A2, showcasing the therapeutic potential of benzenesulfonamide derivatives in cardiovascular diseases and inflammation (Oinuma et al., 1991).
Chemical Structure and Properties
- Rotational Spectroscopy: The pharmacophoric group benzensulfonamide and its derivatives have been investigated using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. This research underscores the importance of understanding the physical chemistry of benzenesulfonamides for their application in drug design and material science (Vigorito et al., 2022).
properties
IUPAC Name |
3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-8-7-11-20(16-18)27(24,25)22-12-5-6-13-23-14-15-26-21(17-23)19-9-3-2-4-10-19/h2-4,7-11,16,21-22H,5-6,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPKIKNCXIOMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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